Cas no 64024-06-2 (3-Fluoro-D-tyrosine)

3-Fluoro-D-tyrosine is a fluorinated derivative of the non-natural amino acid D-tyrosine, characterized by the substitution of a fluorine atom at the 3-position of the aromatic ring. This modification enhances its utility in biochemical and pharmaceutical research, particularly in positron emission tomography (PET) imaging and enzyme inhibition studies. The fluorine atom introduces steric and electronic effects that can influence binding affinity and metabolic stability, making it valuable for probing protein interactions and designing enzyme inhibitors. Its chiral purity (D-configuration) ensures specificity in stereosensitive applications. The compound is also used in the synthesis of modified peptides and as a tool for studying tyrosine metabolism in biological systems.
3-Fluoro-D-tyrosine structure
3-Fluoro-D-tyrosine structure
Product Name:3-Fluoro-D-tyrosine
CAS No:64024-06-2
MF:C9H10FNO3
MW:199.179006099701
MDL:MFCD01677253
CID:507073
PubChem ID:719318
Update Time:2025-06-11

3-Fluoro-D-tyrosine Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-D-tyrosine
    • D-Tyrosine, 3-fluoro-
    • (r)-2-amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid
    • 3-Fluor-D-tyrosin
    • 3-Fluorotyrosine, D-
    • AC1LEWUT
    • AC1Q4NBZ
    • D-3-Fluorotyrosine
    • Tyrosine, 3-fluoro-, D-
    • AS-37778
    • MFCD01677253
    • (R)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoicacid
    • SCHEMBL20424386
    • DTXSID301315780
    • (r)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
    • AKOS022177853
    • 64024-06-2
    • CS-0171049
    • 36F3KA9521
    • D-M-FLUOROTYROSINE
    • CHEBI:32770
    • (2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
    • Q27115111
    • UNII-36F3KA9521
    • MDL: MFCD01677253
    • Inchi: 1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1
    • InChI Key: VIIAUOZUUGXERI-SSDOTTSWSA-N
    • SMILES: FC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O

Computed Properties

  • Exact Mass: 199.0645
  • Monoisotopic Mass: 199.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _2.3
  • Topological Polar Surface Area: 83.6A^2

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • PSA: 83.55
  • LogP: 1.18600

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3-Fluoro-D-tyrosine Suppliers

Amadis Chemical Company Limited
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(CAS:64024-06-2)3-Fluoro-D-tyrosine
Order Number:A834616
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:30
Price ($):896.0
Email:sales@amadischem.com

Additional information on 3-Fluoro-D-tyrosine

Introduction to 3-Fluoro-D-tyrosine (CAS No: 64024-06-2)

3-Fluoro-D-tyrosine is a fluorinated derivative of the essential amino acid D-tyrosine, playing a pivotal role in the field of medicinal chemistry and biochemical research. With the CAS number 64024-06-2, this compound has garnered significant attention due to its unique structural properties and potential applications in drug development. The introduction of a fluorine atom at the C3 position of tyrosine modifies its electronic and steric characteristics, making it a valuable tool for synthetic biology and pharmacological studies.

The significance of 3-Fluoro-D-tyrosine lies in its ability to serve as a building block for the synthesis of more complex molecules. Fluorinated amino acids are widely recognized for their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles in drug candidates. In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated compounds, owing to their ability to modulate biological pathways with higher precision.

Recent advancements in the field of proteomics and metabolomics have highlighted the importance of 3-Fluoro-D-tyrosine in studying enzyme kinetics and protein interactions. For instance, researchers have utilized this compound to probe the activity of tyrosine kinases, which are critical targets in oncology and inflammatory diseases. The fluorine atom's electron-withdrawing effect can influence the conformational dynamics of proteins, providing insights into enzyme-substrate interactions at an atomic level.

In the realm of drug discovery, 3-Fluoro-D-tyrosine has been employed in the development of novel anticancer agents. Its incorporation into peptide-based therapies has shown promise in enhancing tumor-specific targeting while minimizing off-target effects. The fluorine atom's ability to participate in hydrogen bonding and π-stacking interactions with biological molecules has been leveraged to improve drug-receptor binding affinities. This has led to the identification of several lead compounds that are currently undergoing preclinical evaluation.

The synthetic pathways for 3-Fluoro-D-tyrosine have also seen significant innovation. Traditional methods often involve halogenation followed by stereoselective reduction, but newer approaches employ transition metal-catalyzed cross-coupling reactions for higher yields and selectivity. These advancements have not only improved the accessibility of 3-Fluoro-D-tyrosine but also opened avenues for its use in combinatorial chemistry and high-throughput screening.

Another area where 3-Fluoro-D-tyrosine has made a notable impact is in the study of neurodegenerative diseases. Tyrosine residues are integral to numerous neurotransmitter pathways, and fluorinated derivatives like this one offer a means to modulate these systems with greater specificity. Preliminary studies have suggested that 3-Fluoro-D-tyrosine can influence the aggregation kinetics of amyloid-beta peptides, a hallmark protein in Alzheimer's disease. This finding underscores its potential as a therapeutic agent or research tool in neurobiology.

The role of 3-Fluoro-D-tyrosine in metabolic engineering cannot be overstated either. By serving as a precursor for fluorinated metabolites, it enables researchers to explore novel metabolic pathways and their implications in disease states. For example, incorporating this compound into bacterial strains has allowed scientists to produce fluorinated analogs of natural products with enhanced bioactivity. Such efforts are crucial for developing next-generation antibiotics and antiviral agents that can overcome existing resistance mechanisms.

From a regulatory perspective, 3-Fluoro-D-tyrosine (CAS No: 64024-06-2) is subject to standard guidelines for chemical substances, ensuring its safe handling and disposal. Its non-toxic nature makes it particularly suitable for applications involving human cell lines and animal models. However, as with any biochemical reagent, proper protocols must be followed to maintain sterility and prevent contamination during experimental procedures.

The future prospects of 3-Fluoro-D-tyrosine are vast, with ongoing research expanding its utility across multiple disciplines. As synthetic methodologies continue to evolve, so too will the applications of this versatile amino acid derivative. Whether it is used to develop new drugs or unravel fundamental biological processes, 3-Fluoro-D-tyrosine remains at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:64024-06-2)3-Fluoro-D-tyrosine
A834616
Purity:99%
Quantity:5g
Price ($):896.0
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